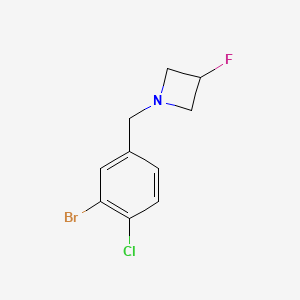
1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a 3-bromo-4-chlorobenzyl group attached to the nitrogen atom of the azetidine ring, with a fluorine atom at the third position of the azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 3-Bromo-4-chlorobenzyl chloride: This intermediate can be synthesized by the bromination and chlorination of benzyl chloride under controlled conditions.
Formation of 3-Bromo-4-chlorobenzyl azetidine: The 3-Bromo-4-chlorobenzyl chloride is then reacted with azetidine in the presence of a base, such as sodium hydride, to form the desired azetidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine can undergo various chemical reactions, including:
Nucleophilic substitution: The halogen atoms (bromine and chlorine) on the benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The azetidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Electrophilic aromatic substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted azetidine derivatives with different functional groups.
Oxidation: Formation of azetidine N-oxides or ring-opened products.
Reduction: Formation of reduced azetidine derivatives or ring-contracted products.
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential use as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers or specialty chemicals, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The azetidine ring can also participate in hydrogen bonding or hydrophobic interactions, contributing to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-chlorobenzyl alcohol: Similar structure but with a hydroxyl group instead of the azetidine ring.
3-Bromo-4-chlorobenzyl chloride: Precursor in the synthesis of 1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine.
3-Bromo-4-chlorobenzyl bromide: Another halogenated derivative used in organic synthesis.
Uniqueness
This compound is unique due to the combination of a four-membered azetidine ring with multiple halogen atoms. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H10BrClFN |
|---|---|
Peso molecular |
278.55 g/mol |
Nombre IUPAC |
1-[(3-bromo-4-chlorophenyl)methyl]-3-fluoroazetidine |
InChI |
InChI=1S/C10H10BrClFN/c11-9-3-7(1-2-10(9)12)4-14-5-8(13)6-14/h1-3,8H,4-6H2 |
Clave InChI |
HOYLBUUTXCHGQB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1CC2=CC(=C(C=C2)Cl)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13723656.png)
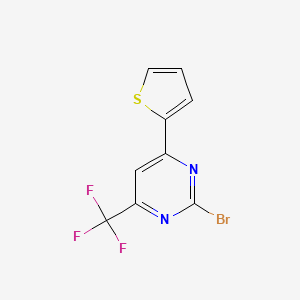

![1-Cyclopropylmethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13723686.png)
![N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13723691.png)
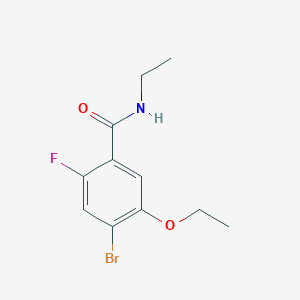
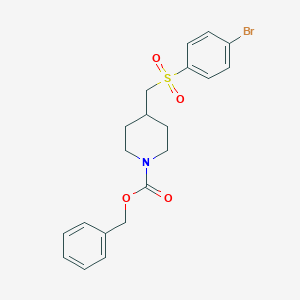


![4-[1-(3-Fluoro-benzyl)-1H-pyrazol-4-yl]-benzaldehyde](/img/structure/B13723729.png)
![2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13723733.png)

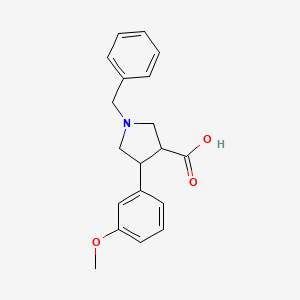
![1-[2-(3-Chlorophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13723768.png)
